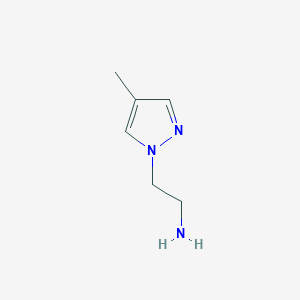
3-Chloro-4-(2-methoxy-4-methylphenoxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Chloro-4-(2-methoxy-4-methylphenoxy)aniline” is a chemical compound with the molecular formula C14H14ClNO2 . It is used for proteomics research . The compound has a molecular weight of 263.72 .
Molecular Structure Analysis
The molecular structure of “3-Chloro-4-(2-methoxy-4-methylphenoxy)aniline” can be represented by the SMILES string:CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)N)Cl)OC . This indicates that the molecule contains a chloro group (Cl), a methoxy group (OCH3), and an aniline group (NH2) attached to a benzene ring. Physical And Chemical Properties Analysis
The compound is a solid . Its exact physical properties such as melting point, boiling point, and solubility are not specified in the sources I found.Wissenschaftliche Forschungsanwendungen
Synthesis and Environmental Applications : 3-Chloro-4-(2-methoxy-4-methylphenoxy)aniline and its derivatives have been synthesized for various purposes. For example, Wen Zi-qiang (2007) synthesized 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline, highlighting its high yield and minimal environmental pollution. Similarly, Zhang Qingwen (2011) developed a practical synthesis process for a derivative, emphasizing its potential for industrial production due to the robustness and less waste burden of the process.
Structural and Spectroscopic Analysis : Research has been conducted on the structural and spectroscopic properties of related compounds. For instance, G. Yeap et al. (2003) studied Schiff bases derived from 2-hydroxy-3-methoxybenzaldehyde and various anilines, using techniques like FT-IR and NMR to elucidate structures and investigate their stabilization.
Pharmaceutical and Biological Research : Some studies explore the pharmaceutical potential of related compounds. For example, D. Boschelli et al. (2001) investigated analogues of a compound as inhibitors of Src kinase activity, showing potential in cancer treatment.
Environmental Chemistry : The adsorption properties of chloro derivatives of aniline, including those related to 3-Chloro-4-(2-methoxy-4-methylphenoxy)aniline, have been studied for environmental applications. P. Słomkiewicz et al. (2017) used inverse liquid chromatography to measure the adsorption of aniline derivatives on halloysite adsorbents, finding significant implications for wastewater treatment.
Material Science and Chemistry : The compound has applications in material science and advanced chemistry. For example, F. Aslan et al. (2017) synthesized fluorescence organocyclotriphosphazene derivatives using the compound, showing potential in photophysical applications.
Catalysis and Oxidation Processes : Shengxiao Zhang et al. (2009) used Fe3O4 magnetic nanoparticles for the catalytic oxidation of phenolic and aniline compounds, including derivatives of 3-Chloro-4-(2-methoxy-4-methylphenoxy)aniline, demonstrating its efficacy in removing these compounds from solutions.
Safety and Hazards
Wirkmechanismus
Target of Action
It’s known that aniline derivatives often interact with various enzymes and receptors in the body .
Mode of Action
It’s known that aniline derivatives can undergo various chemical reactions, such as suzuki–miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the oxidative addition of palladium to electrophilic organic groups and the transmetalation of nucleophilic organic groups from boron to palladium .
Biochemical Pathways
Aniline metabolites are known to be involved in various biochemical pathways .
Pharmacokinetics
Aniline derivatives are generally well-absorbed and widely distributed in the body, metabolized primarily in the liver, and excreted in the urine .
Result of Action
Aniline derivatives can have various effects depending on their specific chemical structure and the biological targets they interact with .
Eigenschaften
IUPAC Name |
3-chloro-4-(2-methoxy-4-methylphenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c1-9-3-5-13(14(7-9)17-2)18-12-6-4-10(16)8-11(12)15/h3-8H,16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYDCYUSGPJQLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)N)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(difluoromethyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-1-yl]acetic acid](/img/structure/B1319227.png)

![N-[3-(2-Amino-4-chlorophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1319243.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid](/img/structure/B1319245.png)









